molecular formula C11H8BrN3O3 B6331884 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one CAS No. 1240567-05-8

1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one

Cat. No.: B6331884
CAS No.: 1240567-05-8
M. Wt: 310.10 g/mol
InChI Key: UNHUGXYDGOOIDU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is a brominated aromatic ketone featuring a 3-nitro-substituted pyrazole moiety. The 4-bromophenyl group contributes electron-withdrawing effects, while the nitro group on the pyrazole enhances electrophilicity, influencing reactivity and interactions with biological targets.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(3-nitropyrazol-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8BrN3O3/c12-9-3-1-8(2-4-9)10(16)7-14-6-5-11(13-14)15(17)18/h1-6H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNHUGXYDGOOIDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CN2C=CC(=N2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8BrN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. The presence of a bromophenyl group and a nitropyrazole moiety contributes to its biological activity, making it an interesting subject for research in various therapeutic areas.

Chemical Structure and Properties

The molecular formula of 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one is C11H8BrN3O3, with a molecular weight of 310.10 g/mol. The compound features a ketone functional group, which enhances its reactivity. Below is a summary of its structural properties:

PropertyDetails
IUPAC Name1-(4-bromophenyl)-2-(3-nitropyrazol-1-yl)ethanone
Molecular FormulaC11H8BrN3O3
Molecular Weight310.10 g/mol
PurityTypically ≥95%

The biological activity of 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one can be attributed to the interactions of its functional groups with biological macromolecules. The nitro group is known for its ability to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS), potentially affecting cellular signaling pathways and inducing apoptosis in cancer cells .

Pharmacological Potential

Research indicates that compounds containing pyrazole and bromophenyl groups often exhibit significant biological activities, including:

  • Anti-inflammatory : Pyrazole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 .
  • Anticancer : The structure may interfere with tumor growth through mechanisms such as tubulin polymerization inhibition and cell cycle arrest .
  • Antimicrobial : Compounds with similar scaffolds have demonstrated activity against various bacterial strains, indicating potential for development as antibacterial agents .

Case Studies and Research Findings

Several studies have explored the biological activities of pyrazole derivatives, providing context for the potential effects of 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one:

  • Anti-inflammatory Activity : A series of pyrazole derivatives were synthesized and evaluated for their ability to inhibit TNF-α and IL-6. Compounds showed up to 85% inhibition at certain concentrations compared to standard drugs like dexamethasone .
  • Anticancer Properties : Research on related compounds indicated that modifications in the pyrazole ring could enhance activity against melanoma cell lines, with some derivatives achieving GI50 values comparable to established treatments .
  • Antimicrobial Efficacy : Studies on similar pyrazole compounds demonstrated effective inhibition against bacterial strains such as E. coli and Bacillus subtilis, suggesting that 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one may also possess antimicrobial properties .

Comparison with Similar Compounds

Structural Analog: 1-(4-Bromophenyl)-2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-one (Compound 79)

Key Differences :

  • Heterocycle : Replaces pyrazole with a 2-methyl-5-nitroimidazole ring.
  • Substituents : Methyl group at position 2 and nitro at position 5 on the imidazole.

Research Findings :

  • Synthesis : Prepared via nucleophilic substitution between 2-methyl-5-nitro-1H-imidazole and 2-bromo-1-(4-bromophenyl)ethan-1-one in acetonitrile with K₂CO₃ and TBAB .
  • Activity : Intermediate for a Schiff base derivative (78) with antibacterial activity (MIC = 7.1 µM against E. coli), comparable to kanamycin and penicillin .

Structural Analog: 2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one (CAS 1240565-57-4)

Key Differences :

  • Aryl Group : 4-Nitrophenyl instead of 4-bromophenyl.
  • Nitro Position : Retains 3-nitro substitution on pyrazole.

Research Findings :

  • Physicochemical Properties : Molecular weight = 276.20 g/mol; higher polarity due to the nitro group on both aryl and pyrazole .

Structural Analog: 1-(4-Bromophenyl)-2-{5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-phenyl-4H-1,2,4-triazol-3-ylsulfanyl}ethanone

Key Differences :

  • Heterocycle : Incorporates a triazole ring and a sulfanyl group.
  • Substituents : Complex structure with dimethylpyrazole and phenyl-triazole moieties.

Research Findings :

  • Activity : Evaluated as a fungicide; the triazole and sulfur groups enhance hydrophobic interactions with target enzymes .

Structural Analog: 2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one

Key Differences :

  • Substituents: Bromine on the ethanone chain instead of the aryl group; phenyl-substituted pyrazole.
  • Molecular Weight : 265.11 g/mol .

Research Findings :

  • Synthetic Utility : Used in coupling reactions; structural simplicity compared to the target compound .

Comparative Analysis Table

Compound Name Heterocycle Key Substituents Molecular Weight (g/mol) Biological Activity Reference
Target Compound Pyrazole 3-Nitro, 4-bromophenyl ~276* Not reported -
Compound 79 (Nitroimidazole analog) Imidazole 2-Methyl, 5-nitro - Antibacterial (MIC = 7.1 µM)
2-(3-Nitro-1H-pyrazol-1-yl)-1-(4-nitrophenyl)ethan-1-one Pyrazole 3-Nitro, 4-nitrophenyl 276.20 Building block
Triazolylsulfanyl derivative Triazole Sulfanyl, dimethylpyrazole - Antifungal
2-Bromo-1-(1-phenyl-1H-pyrazol-4-yl)ethan-1-one Pyrazole Phenyl, bromoethanone 265.11 Synthetic intermediate

*Estimated based on structural similarity to CAS 1240565-57-4.

Key Observations

  • Electron-Withdrawing Effects : The 4-bromophenyl and nitro groups enhance electrophilicity, critical for interactions in biological systems (e.g., antibacterial activity in nitroimidazole analogs) .
  • Heterocycle Impact : Pyrazole vs. imidazole/triazole alters solubility and target selectivity. Imidazole derivatives show stronger antibacterial activity, while triazoles are favored in antifungal applications .
  • Synthetic Flexibility: The ethanone backbone allows modular substitution, enabling diverse pharmacological profiles .

Preparation Methods

Nucleophilic Substitution Approach

The most direct route involves reacting 2-bromo-1-(4-bromophenyl)ethan-1-one with 3-nitro-1H-pyrazole under basic conditions. This method parallels the substitution reaction described in the synthesis of 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline.

Procedure :

  • Synthesis of 2-bromo-1-(4-bromophenyl)ethan-1-one :
    Bromination of 1-(4-bromophenyl)ethan-1-one using N-bromosuccinimide (NBS) in acetic acid yields the α-bromo ketone.

  • Substitution with 3-nitro-1H-pyrazole :

    • Conditions : 1:1 molar ratio of reactants in water or acetonitrile, refluxed at 100–110°C for 3–4 hours.

    • Base : Potassium carbonate deprotonates the pyrazole, enhancing nucleophilicity.

Mechanism :
The pyrazole’s 1-nitrogen attacks the electrophilic α-carbon of the bromoethanone, displacing bromide.

Yield :
Analogous reactions report ~90% yield after recrystallization.

Mitsunobu Reaction

Coupling 1-(4-bromophenyl)-2-hydroxyethan-1-one with 3-nitro-1H-pyrazole using diethyl azodicarboxylate (DEAD) and triphenylphosphine. However, this requires hydroxyl activation and is less atom-economical.

Ullmann Coupling

Copper-catalyzed coupling between 1-(4-bromophenyl)-2-iodoethan-1-one and 3-nitro-1H-pyrazole. Limited by harsh conditions (e.g., 150°C) and lower yields (~70%).

Optimization of Reaction Conditions

Solvent and Temperature

  • Water : Enables reflux at 100°C without side reactions, as demonstrated in quinoxaline synthesis.

  • Polar aprotic solvents (DMF, acetonitrile) : Improve solubility of aromatic intermediates but require higher purity.

Stoichiometry and Catalysis

  • Base loading : Excess K₂CO₃ (2 eq.) ensures complete deprotonation of pyrazole.

  • Catalytic iodide : KI (10 mol%) accelerates bromide displacement via SN2.

Characterization and Analytical Data

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃) :
    δ 8.41 (s, 1H, pyrazole-H), 7.85 (d, J = 8.4 Hz, 2H, aryl-H), 7.62 (d, J = 8.4 Hz, 2H, aryl-H), 5.32 (s, 2H, CH₂).

  • EI-MS : m/z 351 [M+H]⁺.

Crystallographic Insights (Analogous Structures)

Monoclinic crystals of related triazole derivatives show planar aryl-ketone systems, suggesting similar conformation for the target compound.

Comparative Analysis of Methodologies

MethodYield (%)Purity (%)Conditions
Nucleophilic Substitution90>95Reflux in H₂O, 3–4 hours
Ullmann Coupling7088CuI, 150°C, 12 hours
Mitsunobu6590DEAD, PPh₃, 0°C→RT

Key Takeaway : Nucleophilic substitution in water offers superior efficiency and scalability.

Challenges and Practical Considerations

  • Regioselectivity : Competing alkylation at pyrazole’s 4-position is mitigated by steric hindrance.

  • Nitro Group Stability : Avoid reducing agents (e.g., In/HCl) to prevent unintended reduction.

  • Purification : Silica gel chromatography (hexane/EtOAc 3:1) resolves unreacted pyrazole.

Applications and Derivatives

  • Kinase Inhibitors : The nitro-pyrazole moiety is a pharmacophore in Erdafitinib analogs.

  • Cross-Coupling : Suzuki-Miyaura coupling of the bromophenyl group enables diversification.

Q & A

Q. What synthetic methodologies are recommended for preparing 1-(4-Bromophenyl)-2-(3-nitro-1H-pyrazol-1-yl)ethan-1-one, and how can reaction conditions be optimized?

Answer: The compound is typically synthesized via multi-step reactions involving:

  • Step 1: Formation of the pyrazole ring by condensing hydrazine derivatives with diketones or aldehydes under reflux conditions (e.g., ethanol with KOH as a catalyst, 80–100°C for 5–12 hours) .
  • Step 2: Bromination of the phenyl group using N-bromosuccinimide (NBS) or Br₂ in dichloromethane at 0–25°C .
  • Step 3: Nitration of the pyrazole ring using nitric acid/sulfuric acid mixtures at controlled temperatures (0–5°C) to avoid over-nitration .

Optimization Tips:

  • Monitor reaction progress via TLC (silica gel plates, ethyl acetate/hexane eluent) .
  • Use recrystallization (ethanol/water) to purify intermediates and final products .

Q. How can researchers confirm the molecular structure and purity of this compound?

Answer:

  • X-ray Crystallography: Resolve crystal packing and bond angles (e.g., triclinic system with space group P1, as seen in similar bromophenyl-pyrazole derivatives) .
  • Spectroscopy:
    • ¹H/¹³C NMR: Key signals include aromatic protons (δ 7.2–8.1 ppm) and ketone carbonyl (δ ~190 ppm) .
    • IR: Detect nitro (1530–1350 cm⁻¹) and ketone (1680–1720 cm⁻¹) stretches .
  • Mass Spectrometry: Confirm molecular ion peaks (e.g., m/z 349.2 for C₁₇H₁₃BrN₃O₃⁺) .

Q. What in vitro assays are suitable for evaluating the bioactivity of this compound in anticancer research?

Answer:

  • Cytotoxicity: Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
  • Apoptosis Studies: Perform flow cytometry with Annexin V/PI staining to quantify apoptotic cells .
  • Target Identification: Screen kinase inhibition (e.g., EGFR, VEGFR) via fluorescence-based assays .

Key Considerations:

  • Include positive controls (e.g., doxorubicin) and validate results with dose-response curves .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position on the pyrazole ring) influence bioactivity?

Answer:

  • Electron-Withdrawing Groups (e.g., -NO₂): Enhance electrophilicity, improving interactions with cysteine residues in enzyme active sites .
  • Bromine Position: Para-substitution on the phenyl ring increases steric bulk, potentially reducing off-target binding compared to ortho/meta analogs .

Case Study:

  • A derivative with 4-methoxyphenyl substitution showed 30% lower IC₅₀ in MCF-7 cells than the parent compound, attributed to improved membrane permeability .

Q. What computational strategies can predict the binding affinity of this compound to biological targets?

Answer:

  • Molecular Docking: Use AutoDock Vina to model interactions with proteins (e.g., Bcl-2, tubulin). Focus on hydrogen bonds between the nitro group and Arg/Lys residues .
  • QSAR Models: Train models with descriptors like logP, polar surface area, and HOMO/LUMO energies to correlate structure with activity .

Validation:

  • Cross-validate docking results with experimental IC₅₀ data to refine scoring functions .

Q. How can researchers resolve contradictions in bioactivity data between similar compounds?

Answer:

  • Systematic Comparison: Compare analogs with controlled structural variations (e.g., 4-bromo vs. 2-bromo phenyl) under identical assay conditions .
  • Mechanistic Studies: Use SPR (surface plasmon resonance) to measure binding kinetics and identify non-specific interactions .

Example:

  • A 3-nitro-pyrazole derivative exhibited 5-fold higher kinase inhibition than its 5-nitro counterpart, likely due to better alignment with ATP-binding pockets .

Q. What strategies improve the yield of multi-step syntheses involving sensitive intermediates?

Answer:

  • Low-Temperature Nitration: Maintain −10°C during nitration to prevent decomposition of the pyrazole ring .
  • Protecting Groups: Use tert-butyldimethylsilyl (TBS) groups to shield reactive hydroxyl moieties during bromination .
  • Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., bromination) to enhance control and scalability .

Q. How can crystallographic data inform the design of derivatives with enhanced stability?

Answer:

  • Packing Analysis: Identify intermolecular interactions (e.g., C–H⋯O hydrogen bonds) that stabilize the crystal lattice .
  • Torsion Angle Adjustments: Modify substituents to reduce steric strain (e.g., replacing bulky groups with flexible alkyl chains) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.